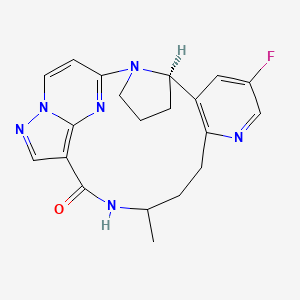

LOXO-195 R racemate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIHOVSAMBXIB-RGUGMKFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Biological Activity of Selitrectinib Stereoisomers

A Hypothetical Framework for Investigation and Elucidation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Selitrectinib (formerly LOXO-195 or BAY 2731954) is a next-generation, highly selective, and potent inhibitor of Tropomyosin Receptor Kinases (TRKs) that has demonstrated clinical efficacy in patients with NTRK gene fusion-positive cancers, particularly those who have developed resistance to first-generation TRK inhibitors.[1][2] As with many small molecule kinase inhibitors, the three-dimensional arrangement of atoms, or stereochemistry, is paramount to its biological function. While specific data on the differential activity of selitrectinib's stereoisomers are not extensively published, this guide provides a comprehensive theoretical and practical framework for their investigation. We will delve into the principles of stereoisomerism in kinase inhibition, propose a detailed experimental workflow for the resolution and characterization of selitrectinib's stereoisomers, and discuss the anticipated implications for drug development. This document serves as a self-validating system of protocols and scientific rationale, grounded in established methodologies and regulatory expectations for chiral drugs.[3][4]

Introduction: The Imperative of Stereochemical Precision in TRK Inhibition

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are critical regulators of neuronal development and function.[5] In oncogenic contexts, chromosomal rearrangements can lead to the fusion of NTRK genes with various partners, resulting in constitutively active TRK fusion proteins that drive cellular proliferation and survival across a wide range of tumor types.[6] This has established TRK fusions as key therapeutic targets.

Selitrectinib is a macrocyclic inhibitor designed to overcome acquired resistance mutations that can arise during treatment with first-generation TRK inhibitors like larotrectinib and entrectinib.[7] Its structure is optimized to fit within the ATP-binding pocket of both wild-type and mutated TRK kinases.[8] However, the presence of chiral centers in a molecule like selitrectinib means it exists as a mixture of stereoisomers (enantiomers and/or diastereomers). These stereoisomers, while having the same chemical formula and connectivity, possess distinct three-dimensional shapes. This seemingly subtle difference can lead to profound variations in their biological activity, a critical consideration in drug development.[9]

The Easson-Stedman hypothesis posits that for a chiral molecule to elicit a biological response, it must interact with its target at a minimum of three points.[9] Due to the chiral nature of the amino acids that constitute the TRK kinase binding pocket, it is highly probable that one stereoisomer of selitrectinib will exhibit a more favorable binding orientation and, consequently, greater inhibitory potency than the others. The less active isomer, or "distomer," may be inactive or could potentially contribute to off-target effects or an altered pharmacokinetic profile.[10] Therefore, a thorough investigation into the biological activity of each stereoisomer is not merely an academic exercise but a crucial step in optimizing the therapeutic potential and safety of selitrectinib.

The TRK Signaling Pathway: A Target for Chiral Inhibition

The oncogenic activity of TRK fusion proteins is driven by their constitutive kinase activity, which leads to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are central to cell growth, proliferation, and survival. Inhibition of the TRK kinase domain is therefore the primary mechanism by which drugs like selitrectinib exert their anti-tumor effects.

A Proposed Workflow for the Investigation of Selitrectinib Stereoisomers

The following section outlines a comprehensive, self-validating experimental workflow designed to isolate and characterize the biological activity of individual selitrectinib stereoisomers. This workflow is presented as a model for the rigorous evaluation of any chiral kinase inhibitor.

Step 1: Chiral Separation and Purification

The initial and most critical step is the resolution of the racemic mixture of selitrectinib into its individual stereoisomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the preferred method for this purpose.[11]

Protocol: Chiral HPLC Separation of Selitrectinib Stereoisomers

-

Column Selection: Screen a variety of commercially available chiral columns (e.g., polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H) to identify a stationary phase that provides baseline separation of the stereoisomers.[12]

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve optimal resolution and retention times.

-

Method Validation: Validate the analytical method for specificity, linearity, accuracy, and precision.

-

Preparative Chromatography: Scale up the analytical method to a preparative scale to isolate sufficient quantities of each stereoisomer for subsequent biological testing.

-

Purity and Identity Confirmation: Confirm the purity of the isolated fractions using analytical HPLC. The absolute configuration of each stereoisomer should be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard, if available.

Step 2: In Vitro Biochemical Kinase Inhibition Assays

Once isolated, the individual stereoisomers must be evaluated for their ability to inhibit the kinase activity of the TRK family members. This provides a direct measure of their on-target potency.[13][14]

Protocol: TRK Kinase Inhibition Assay

-

Reagents: Recombinant human TRKA, TRKB, and TRKC enzymes, a suitable kinase substrate (e.g., a synthetic peptide), and ATP.

-

Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Procedure: a. In a 384-well plate, add the kinase, substrate, and a serial dilution of each selitrectinib stereoisomer (and the racemic mixture as a control). b. Initiate the kinase reaction by adding ATP. c. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[15] d. Stop the reaction and add the detection reagent that converts ADP to ATP and then measures the newly synthesized ATP via a luciferase-luciferin reaction. e. Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each stereoisomer against each TRK kinase.

Illustrative Data Table:

| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |

| Racemic Selitrectinib | 1.0 | 1.2 | <2.5 |

| Stereoisomer A | 0.5 | 0.6 | <2.5 |

| Stereoisomer B | 50.0 | 65.0 | >100 |

Note: Data are hypothetical and for illustrative purposes only.

Step 3: Cell-Based Proliferation and Viability Assays

To assess the biological activity of the stereoisomers in a more physiologically relevant context, cell-based assays are essential. These assays determine the ability of the compounds to inhibit the proliferation of cancer cells that are dependent on TRK fusion proteins for their growth and survival.[16]

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Lines: Utilize cancer cell lines known to harbor NTRK gene fusions, such as KM12 (TPM3-NTRK1) or CUTO-3 (ETV6-NTRK3).[17]

-

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of each selitrectinib stereoisomer and the racemic mixture. Include a vehicle-only control. c. Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).[18] d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product. e. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). f. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the percentage of viability against the inhibitor concentration and determine the EC50 value for each stereoisomer.

Illustrative Data Table:

| Compound | KM12 (TPM3-NTRK1) EC50 (nM) | CUTO-3 (ETV6-NTRK3) EC50 (nM) |

| Racemic Selitrectinib | 5.0 | 4.5 |

| Stereoisomer A | 2.5 | 2.2 |

| Stereoisomer B | 250.0 | 230.0 |

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Results and Implications for Drug Development

The hypothetical data presented in the tables above illustrate a common scenario in chiral drug development: one stereoisomer (the "eutomer," in this case, Stereoisomer A) is significantly more potent than the other (the "distomer," Stereoisomer B). The activity of the racemic mixture is an average of the two, often closely reflecting the potency of the eutomer if the distomer is largely inactive.

Key Insights from the Hypothetical Investigation:

-

Potency and Selectivity: The eutomer is the primary contributor to the therapeutic effect. Developing the single, more active stereoisomer can lead to a more potent and potentially more selective drug.

-

Therapeutic Index: By eliminating the distomer, which may contribute to off-target toxicities without providing therapeutic benefit, the therapeutic index of the drug can be improved.

-

Dosing and Pharmacokinetics: Administering a single enantiomer can lead to a more predictable pharmacokinetic profile and reduce the metabolic burden on the patient.[10]

-

Regulatory Considerations: Regulatory agencies such as the FDA and EMA have specific guidelines for the development of stereoisomeric drugs, encouraging the characterization of individual stereoisomers.[3][4] Developing a single enantiomer from the outset can streamline the drug approval process.

Conclusion

While specific experimental data on the biological activities of selitrectinib's individual stereoisomers are not publicly available, the principles of stereochemistry in pharmacology strongly suggest that they would exhibit differential effects. This technical guide has provided a robust, scientifically grounded framework for the investigation of these potential differences. By employing a systematic approach of chiral separation followed by rigorous in vitro biochemical and cell-based assays, researchers can elucidate the distinct pharmacological profiles of each stereoisomer. Such an investigation is not only fundamental to a complete understanding of selitrectinib's mechanism of action but is also a critical component of modern, precision-driven drug development. The methodologies and rationale presented herein are broadly applicable to the study of other chiral kinase inhibitors and underscore the importance of considering stereochemistry as a key determinant of therapeutic efficacy and safety.

References

- Cocco, E., Scaltriti, M., & Drilon, A. (2019). TRK inhibitors in TRK fusion-positive cancers. Annals of Oncology, 30(Supplement_8), viii25–viii30.

-

Selitrectinib. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

- Chu, Q., & Li, W. (2021). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Current Oncology Reports, 23(10), 118.

-

Expanded Access to Provide Selitrectinib for the Treatment of Cancers With a NTRK Gene Fusion. (n.d.). ClinicalTrials.gov. Retrieved January 25, 2026, from [Link]

-

Selitrectinib (LOXO-195) | ≥99%(HPLC) | Selleck. (n.d.). Retrieved January 25, 2026, from [Link]

- Hemming, M. L., et al. (2020). Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1. JCO Precision Oncology, 4, 245–252.

- Ye, Y. Y., et al. (2025). Research progress of TRK inhibitors and their structure-activity relationship. European Journal of Medicinal Chemistry, 297, 116785.

- Cell Viability Assays. (2013). In Assay Guidance Manual.

- B-I, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696.

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Journal of Medicinal Chemistry, 66(15), 10257–10274.

- Chiral Kinase Inhibitors. (2011). Current Topics in Medicinal Chemistry, 11(10), 1249–1260.

- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.

- Amatu, A., Sartore-Bianchi, A., & Siena, S. (2016). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 13(11), 687–696.

- Development of New Stereoisomeric Drugs. (1992).

- Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11).

-

Graphviz tutorial. (2021, January 14). YouTube. Retrieved January 25, 2026, from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 25, 2026, from [Link]

- Ye, Y. Y., et al. (2025). Research progress of TRK inhibitors and their structure-activity relationship.

-

A Quick Introduction to Graphviz. (2017, September 19). Better Programming. Retrieved January 25, 2026, from [Link]

- Kim, J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry Letters, 64, 128681.

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 25, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 25, 2026, from [Link]

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023).

-

cBioPortal for Cancer Genomics. (n.d.). Retrieved January 25, 2026, from [Link]

-

Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022, June 4). Towards Data Science. Retrieved January 25, 2026, from [Link]

-

Dr Subbiah on Outcomes With Larotrectinib in TRK Fusion–Positive Solid Tumors. (2024, August 20). YouTube. Retrieved January 25, 2026, from [Link]

-

TRK Inhibition: Personal Experience With Larotrectinib. (2019, July 30). YouTube. Retrieved January 25, 2026, from [Link]

- Guidance for Industry #169 - Drug Substance. (2008).

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 25, 2026, from [Link]

- Doebele, R. C., et al. (2015). An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101. Cancer Discovery, 5(10), 1049–1057.

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

- Guidelines for cell viability assays. (2017).

- The Significance of Chirality in Drug Design and Development. (2011). Current Medicinal Chemistry, 18(15), 2294–2317.

-

Graphviz. (n.d.). Retrieved January 25, 2026, from [Link]

- Karstmycins A–H: Trichostatin Analogues with PTP1B Inhibitory Activities from Streptomyces sp. DX6D14. (2026, January 23).

- Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib. (2023). Acta Pharmaceutica Sinica B, 13(11), 4567–4582.

Sources

- 1. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. selleck.co.jp [selleck.co.jp]

- 18. texaschildrens.org [texaschildrens.org]

Preclinical Development of Selitrectinib (LOXO-195): A Technical Guide for Drug Development Professionals

Executive Summary

Selitrectinib (formerly LOXO-195) is a next-generation, selective inhibitor of Tropomyosin Receptor Kinases (TRK) designed to address acquired resistance to first-generation TRK inhibitors. This technical guide provides an in-depth overview of the preclinical development of selitrectinib, synthesizing publicly available data into a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the scientific rationale, mechanism of action, and key preclinical studies that established the pharmacological profile of selitrectinib, paving the way for its clinical investigation. While the stereoselective synthesis of selitrectinib has been reported, this guide will focus on the preclinical data available for the compound as a whole, as specific public information on the preclinical development of the R racemate is limited.

Introduction: The Evolving Landscape of TRK Inhibition

Cancers driven by fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes represent a distinct molecular subtype of malignancies. The first-generation TRK inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable and durable responses across various tumor types, leading to tissue-agnostic approvals. However, a significant clinical challenge has emerged in the form of acquired resistance, often driven by mutations in the TRK kinase domain. These mutations, commonly occurring at the solvent front and xDFG regions, sterically hinder the binding of first-generation inhibitors, leading to disease progression.

This unmet need spurred the development of next-generation TRK inhibitors with the ability to overcome these resistance mechanisms. Selitrectinib was rationally designed to be a potent and selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC) and to maintain its inhibitory activity against common resistance mutations.[1] This guide will delve into the preclinical data that supports the development of selitrectinib as a promising therapeutic option for patients with TRK fusion-positive cancers who have developed resistance to prior TRK-targeted therapies.

Mechanism of Action and Rationale for Development

Selitrectinib is an orally bioavailable, ATP-competitive inhibitor of TRK kinases.[2][3] Its chemical structure is designed to effectively bind to the ATP-binding pocket of both wild-type and mutated TRK kinases. The primary rationale for its development was to create a therapeutic agent that could effectively inhibit the TRK kinase activity in tumors that had acquired resistance to first-generation inhibitors.

The most common resistance mutations in TRK fusion cancers occur at the solvent front (e.g., TRKA G595R) and the xDFG motif (e.g., TRKA G667C). These mutations introduce steric hindrance that prevents the binding of larger, first-generation inhibitors. Selitrectinib's more compact, macrocyclic structure is designed to circumvent this steric clash, allowing it to maintain potent inhibition of the mutated kinases.[4]

Signaling Pathway of TRK Fusion Proteins and Inhibition by Selitrectinib

Caption: TRK fusion protein signaling and the inhibitory action of selitrectinib.

Preclinical Pharmacology

The preclinical pharmacological evaluation of selitrectinib was designed to assess its potency, selectivity, and efficacy in relevant in vitro and in vivo models.

In Vitro Potency and Selectivity

The inhibitory activity of selitrectinib against wild-type and mutant TRK kinases was determined using biochemical kinase assays. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by the kinase.

Table 1: In Vitro Inhibitory Activity of Selitrectinib (LOXO-195) Against TRK Kinases

| Kinase Target | IC₅₀ (nM) |

| TRKA (Wild-Type) | 0.6 |

| TRKC (Wild-Type) | <2.5 |

| TRKA G595R (Solvent Front Mutant) | 2.0 - 9.8 |

| TRKC G623R (Solvent Front Mutant) | 2.0 - 9.8 |

| TRKA G667C (xDFG Mutant) | 2.0 - 9.8 |

| Data compiled from multiple sources.[5][6] |

These results demonstrate that selitrectinib is a potent inhibitor of wild-type TRKA and TRKC and, importantly, retains low nanomolar potency against clinically relevant resistance mutations.[6]

To assess the functional consequence of TRK inhibition in a cellular context, the effect of selitrectinib on the proliferation of cancer cell lines harboring TRK fusions was evaluated.

Table 2: Anti-proliferative Activity of Selitrectinib in TRK Fusion-Positive Cell Lines

| Cell Line | TRK Fusion | IC₅₀ (nM) |

| KM12 | TPM3-NTRK1 | ≤ 5 |

| CUTO-3 | EML4-NTRK3 | ≤ 5 |

| MO-91 | ETV6-NTRK3 | ≤ 5 |

| Data compiled from multiple sources.[6] |

Selitrectinib demonstrated potent inhibition of proliferation in multiple TRK fusion-positive cell lines.[6] In contrast, it had no significant inhibitory effect on the growth of cell lines lacking a TRK fusion, highlighting its selectivity.[6]

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of selitrectinib was evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Selitrectinib was tested in various xenograft models, including those harboring wild-type TRK fusions and those with acquired resistance mutations.

Table 3: In Vivo Efficacy of Selitrectinib in Xenograft Models

| Xenograft Model | TRK Status | Treatment | Outcome |

| KM12 | TPM3-NTRK1 (Wild-Type) | Selitrectinib | Significant tumor growth inhibition |

| NIH-3T3 | ΔTRKA (Wild-Type) | Selitrectinib | Significant tumor growth inhibition |

| NIH-3T3 | ΔTRKA G595R (Solvent Front) | Selitrectinib | Significant tumor growth inhibition |

| NIH-3T3 | ΔTRKA G667C (xDFG) | Selitrectinib | Significant tumor growth inhibition |

| Data compiled from multiple sources.[6] |

In these models, orally administered selitrectinib led to significant and dose-dependent inhibition of tumor growth.[6] Notably, its efficacy was maintained in models with resistance mutations that are known to confer resistance to first-generation TRK inhibitors.[6]

Experimental Workflow: In Vivo Xenograft Study

Caption: A typical workflow for an in vivo xenograft efficacy study.

Preclinical Pharmacokinetics and Safety

Pharmacokinetics (ADME)

Preclinical studies in animals were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of selitrectinib. In preclinical species, selitrectinib demonstrated favorable oral exposure and ADME properties.[7] Early clinical data in humans showed a mean plasma half-life of approximately 3 hours, with plasma concentrations exceeding the IC₅₀ for both wild-type and mutant TRK after a 50 mg dose.[1]

Toxicology

While detailed preclinical toxicology reports are not publicly available, the design of the first-in-human clinical trials was informed by preclinical safety and toxicology studies.[8] These studies are conducted under Good Laboratory Practice (GLP) conditions and are essential for determining a safe starting dose in humans. The observed toxicities in early clinical trials, such as dizziness and ataxia, were consistent with on-target TRK inhibition in the central nervous system and were generally manageable.[1]

Conclusion

The preclinical development of selitrectinib (LOXO-195) successfully established its profile as a potent and selective next-generation TRK inhibitor. Through a series of in vitro and in vivo studies, it was demonstrated that selitrectinib effectively inhibits wild-type TRK kinases and, crucially, maintains its activity against common resistance mutations that render first-generation inhibitors ineffective. These robust preclinical data provided a strong scientific rationale for the clinical investigation of selitrectinib in patients with TRK fusion-positive cancers who have progressed on prior TRK inhibitor therapy, offering a potential new line of targeted treatment for this patient population.

References

- Hyman, D. M., et al. (2019). Phase I and expanded access experience of LOXO-195 (BAY 2731954), a selective next-generation TRK inhibitor (TRKi). Journal of Clinical Oncology, 37(15_suppl), 3006-3006.

- Drilon, A., et al. (2017). A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors. Cancer Discovery, 7(9), 963-972.

-

Loxo Oncology, Inc. (2017). A Phase 1/2 Study of the TRK Inhibitor LOXO-195 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers. ClinicalTrials.gov. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: selitrectinib. Retrieved from [Link]

-

PubChem. (n.d.). Selitrectinib. Retrieved from [Link]

-

OncLive. (2019). LOXO-195 Active After Initial Anti-TRK Failure in Multiple Tumor Types. Retrieved from [Link]

-

American Association for Cancer Research. (2019). Next-generation TRK-targeted Therapeutic, LOXO-195, Shows Early Promise Against Tumors with Acquired Resistance to First-generation Therapeutics. Retrieved from [Link]

- Chen, X., et al. (2023). Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib. Acta Pharmaceutica Sinica B, 13(11), 4647-4660.

- Wang, L., et al. (2022). Gram-Scale Stereoselective Synthesis of Next Generation of Trk Inhibitor LOXO-195. Tetrahedron Letters, 105, 153975.

- Cocco, E., et al. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747.

Sources

- 1. onclive.com [onclive.com]

- 2. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Phase 1 Study of the TRK Inhibitor Selitrectinib (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]

- 4. Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacr.org [aacr.org]

- 7. LOXO-195 - LKT Labs [lktlabs.com]

- 8. hra.nhs.uk [hra.nhs.uk]

Selitrectinib (LOXO-195): A Molecular Deep Dive into Overcoming TRK Inhibitor Resistance

This technical guide provides an in-depth exploration of the molecular structure and mechanism of action of Selitrectinib (LOXO-195), a potent, second-generation Tropomyosin Receptor Kinase (TRK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural nuances that enable Selitrectinib to effectively target TRK fusion proteins, particularly in the context of acquired resistance to first-generation inhibitors.

The Clinical Challenge: Acquired Resistance to First-Generation TRK Inhibitors

The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) and the subsequent development of first-generation TRK inhibitors like larotrectinib and entrectinib have revolutionized the treatment of TRK fusion-positive cancers.[1][2] These therapies have demonstrated remarkable efficacy across various tumor types, leading to durable responses in a significant portion of patients.[1]

However, a primary clinical challenge has emerged: the development of acquired resistance.[2] This resistance is often driven by the emergence of secondary mutations within the TRK kinase domain, which sterically hinder the binding of first-generation inhibitors.[3] The most common resistance mutations occur in three key regions: the solvent front, the gatekeeper residue, and the xDFG motif.[3][4] These mutations effectively render the cancer cells insensitive to ongoing treatment, leading to disease progression.

Selitrectinib (LOXO-195): A Second-Generation Solution

Selitrectinib, also known as LOXO-195 or BAY 2731954, is a highly selective, next-generation TRK inhibitor specifically designed to overcome the limitations of first-generation agents.[5][6][7][8] It exhibits potent inhibitory activity against wild-type TRK proteins and, crucially, maintains this potency against TRK kinases harboring common resistance mutations.[9][10]

Physicochemical Properties of Selitrectinib

A comprehensive understanding of Selitrectinib begins with its fundamental physicochemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₂₁FN₆O | [10][11][12] |

| Molecular Weight | 380.42 g/mol | [10][11][12] |

| CAS Number | 2097002-61-2 | [5][11][13] |

| Synonyms | LOXO-195, BAY 2731954 | [11][13] |

| IUPAC Name | (3aR,10R)-5-fluoro-1,2,3,3a,8,9,10,11-octahydro-10-methyl-12H-15,17-ethenopyrazolo[3,4-d]pyrido[2,3-k]pyrrolo[2,1-m][11][12][14]triazacyclotridecin-12-one | [10] |

| SMILES | CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | [11] |

The Molecular Architecture of Selitrectinib (LOXO-195 R Racemate)

The therapeutic efficacy of Selitrectinib is intrinsically linked to its unique three-dimensional structure. It is crucial to note that while the term "racemate" implies a mixture of enantiomers, Selitrectinib (LOXO-195) as a clinical entity is a single, specific enantiomer: the (3aR,10R) isomer.[10] A stereoselective synthesis has been developed to produce this enantiomer with high purity (ee > 99%), underscoring the importance of its specific stereochemistry for biological activity.[6][14]

The term "R racemate" in the context of this topic likely refers to the biologically active R-enantiomer at the chiral center bearing the methyl group. For the purpose of this guide, we will focus on the molecular structure of this clinically relevant enantiomer.

Key Structural Features

The structure of Selitrectinib is characterized by a complex, macrocyclic architecture that distinguishes it from first-generation TRK inhibitors. This macrocyclic design is a key innovation that allows the molecule to maintain its binding affinity to the TRK kinase domain even in the presence of resistance mutations.

The molecule incorporates several key functional groups:

-

A fluorinated pyridine ring: This moiety is crucial for interactions within the ATP-binding pocket of the TRK kinase.

-

A pyrazolopyrimidine core: This heterocyclic system is a common scaffold in kinase inhibitors and plays a central role in anchoring the molecule to the hinge region of the kinase.

-

A chiral methyl-containing aliphatic chain: The specific stereochemistry at this position is critical for optimal binding and potency.

-

A macrocyclic linker: This feature provides the structural rigidity and conformational pre-organization necessary to overcome the steric hindrance introduced by resistance mutations.

Stereochemistry and Biological Activity

The presence of chiral centers in Selitrectinib means that it can exist as multiple stereoisomers. However, only the (3aR,10R) enantiomer possesses the desired pharmacological activity. This is because the precise spatial arrangement of atoms in this enantiomer allows for optimal interactions with the amino acid residues in the TRK kinase binding site. The other enantiomers, with different spatial arrangements, would not fit as effectively into the binding pocket, resulting in significantly lower potency.

The development of a stereoselective synthesis for Selitrectinib was a critical step in its progression as a clinical candidate, as it ensures the production of the active enantiomer in high purity, maximizing therapeutic efficacy and minimizing potential off-target effects from other stereoisomers.[6][14]

Mechanism of Action and Overcoming Resistance

Selitrectinib is a potent inhibitor of all three TRK isoforms (TRKA, TRKB, and TRKC), with IC₅₀ values in the low nanomolar range.[10][11][15] It functions by competing with ATP for binding to the kinase domain of the TRK receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor growth and survival.[13][16]

The key advantage of Selitrectinib lies in its ability to inhibit TRK kinases with acquired resistance mutations.[7][9] Its macrocyclic structure allows it to bind to the kinase domain in a manner that is less susceptible to the steric clashes caused by mutations such as G595R in TRKA (a solvent front mutation).[10] While first-generation inhibitors are repelled by the bulkier arginine residue, Selitrectinib's conformation allows it to accommodate this change and maintain its inhibitory activity.

Experimental Protocols

Protocol for In Vitro Kinase Assay

This protocol outlines a representative method for determining the IC₅₀ of Selitrectinib against wild-type and mutant TRK kinases.

Objective: To quantify the inhibitory potency of Selitrectinib against TRKA, TRKA G595R, and TRKA G667C.

Materials:

-

Recombinant human TRKA, TRKA G595R, and TRKA G667C enzymes

-

Biotinylated peptide substrate

-

ATP

-

Selitrectinib (LOXO-195)

-

Kinase buffer

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated allophycocyanin (APC)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare serial dilutions of Selitrectinib in DMSO.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of EDTA solution.

-

Add 10 µL of the detection mix (europium-labeled antibody and streptavidin-APC).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-capable plate reader.

-

Calculate the percent inhibition for each concentration of Selitrectinib and determine the IC₅₀ values using non-linear regression analysis.

Summary of In Vitro Activity

The following table summarizes the reported inhibitory activity of Selitrectinib against various TRK kinases.

| Kinase Target | IC₅₀ (nM) | Source(s) |

| TRKA | 0.6 | [11][15] |

| TRKC | <2.5 | [10][15] |

| TRKA G595R | 2.0 | [10] |

| TRKC G623R | 2.3 | [10] |

| TRKA G667C | 9.8 | [10] |

Conclusion

Selitrectinib (LOXO-195) represents a significant advancement in the treatment of TRK fusion-positive cancers, particularly for patients who have developed resistance to first-generation inhibitors. Its unique macrocyclic structure, which confers potent activity against both wild-type and mutant TRK kinases, is a testament to the power of structure-based drug design. The precise stereochemistry of the (3aR,10R) enantiomer is critical for its therapeutic efficacy, highlighting the importance of stereoselective synthesis in modern drug development. As our understanding of resistance mechanisms continues to evolve, the principles embodied in the design of Selitrectinib will undoubtedly inform the development of future generations of targeted therapies.

References

-

Solomon, J. P., & Lo, A. (2020). Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1. JCO Precision Oncology, 4, 27. Retrieved from [Link]

-

ResearchGate. (n.d.). Abstract CT127: Phase I and expanded access experience of LOXO-195 (BAY 2731954), a selective next-generation TRK inhibitor (TRKi). Retrieved from [Link]

-

OncLive. (2019, April 2). LOXO-195 Active After Initial Anti-TRK Failure in Multiple Tumor Types. Retrieved from [Link]

-

Health Research Authority. (n.d.). A Phase 1/2 Study of LOXO-195 in Patients with NTRK Fusion Cancers. Retrieved from [Link]

-

Healio. (2020, April 30). Larotrectinib induces durable responses in TRK fusion cancers. Retrieved from [Link]

-

ChemBK. (n.d.). LOXO-195. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selitrectinib. PubChem Compound Database. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of TRK inhibitor LOXO-195. NCI Drug Dictionary. Retrieved from [Link]

-

ResearchGate. (2016, December 1). The development of LOXO-195, a second generation TRK kinase inhibitor that overcomes acquired resistance to 1st generation inhibitors observed in patients with TRK-fusion cancers. Retrieved from [Link]

-

EurekAlert!. (2019, April 1). LOXO-195 promising against tumors with acquired resistance to first-generation therapeutics. Retrieved from [Link]

-

Zhou, L., & Zheng, Y. (2024). Current therapeutic landscape and resistance mechanisms to larotrectinib. Frontiers in Pharmacology, 15, 1356983. Retrieved from [Link]

-

Drilon, A., et al. (2025, May 28). Larotrectinib resistance in TRK fusion cancers: Analysis of a tumor-agnostic, global clinical trial dataset. ASCO Publications. Retrieved from [Link]

-

Targeted Oncology. (2022, May 13). EP. 4B: Understanding Treatment Resistance in First-Generation TRK Inhibitors for the Treatment of NTRK Fusion-Positive Cancers. Retrieved from [Link]

Sources

- 1. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larotrectinib induces durable responses in TRK fusion cancers [healio.com]

- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. LOXO-195 | 2097002-61-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. LOXO-195 - LKT Labs [lktlabs.com]

- 8. LOXO-195 promising against tumors with acquired resistance to first-generation therapeutics | EurekAlert! [eurekalert.org]

- 9. onclive.com [onclive.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. chembk.com [chembk.com]

- 13. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Facebook [cancer.gov]

A Technical Guide to Selitrectinib (LOXO-195): Overcoming Acquired Resistance in TRK Fusion Cancers

Introduction: The Challenge of Acquired Resistance to TRK Inhibition

The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes represents a significant milestone in precision oncology. First-generation TRK inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable and durable responses across a wide variety of tumor types harboring these fusions. However, as with many targeted therapies, the emergence of acquired resistance limits their long-term efficacy. Tumors can develop secondary mutations within the TRK kinase domain, rendering these initial inhibitors ineffective and leading to clinical relapse.

This guide provides an in-depth technical overview of selitrectinib (formerly LOXO-195), a potent, next-generation TRK inhibitor specifically designed to address the challenge of acquired resistance. We will explore the molecular landscape of TRK resistance mutations, the unique structural and mechanistic properties of selitrectinib that enable it to overcome these mutations, and the robust methodologies used to quantify its binding affinity and cellular potency.

The Landscape of TRK Resistance Mutations

Acquired resistance to first-generation TRK inhibitors is primarily driven by on-target mutations within the ATP-binding pocket of the TRK kinase domain. These mutations can be broadly categorized into three main classes based on their location and mechanism of action[1]:

-

Solvent-Front Mutations: These are the most common form of resistance. They involve the substitution of a small glycine residue with a bulkier amino acid, such as arginine (e.g., TRKA G595R, TRKC G623R). This substitution creates steric hindrance that physically blocks the entry of first-generation inhibitors into the ATP-binding pocket[2][3].

-

Gatekeeper Mutations: Located at the "gatekeeper" residue, which controls access to a hydrophobic pocket within the kinase domain, these mutations (e.g., TRKA F589L) can also cause steric clashes that impede inhibitor binding[1].

-

xDFG Motif Mutations: Occurring in the highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif of the activation loop, these mutations (e.g., TRKA G667C) alter the conformation of the kinase domain, which can reduce the binding affinity of type I inhibitors like larotrectinib[1][3].

Selitrectinib (LOXO-195): A Structurally-Informed Solution to Resistance

Selitrectinib is a macrocyclic, ATP-competitive inhibitor of all three TRK kinases (TRKA, TRKB, and TRKC). Its design was a direct response to the clinically observed resistance mutations that plague first-generation TRK inhibitors[2]. The compact, macrocyclic structure of selitrectinib is a key design feature, allowing it to fit into the ATP-binding pocket of mutant TRK kinases without the steric clashes that hinder its predecessors[1][4].

Molecular modeling and structural analyses show that selitrectinib can accommodate the bulky side chains of solvent-front mutations and is less susceptible to the conformational changes induced by xDFG mutations[1][2][3]. This allows it to maintain potent inhibition against kinases that have become resistant to larotrectinib and entrectinib.

Figure 1: Overcoming Steric Hindrance with Selitrectinib.

Quantitative Analysis of Selitrectinib's Inhibitory Potency

The efficacy of selitrectinib against various TRK mutations is quantified by its half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the kinase activity. Lower IC50 values indicate higher potency. The table below summarizes the biochemical IC50 data for selitrectinib against wild-type TRK kinases and clinically relevant resistance mutations.

| Target Kinase | Mutation Type | Larotrectinib IC50 (nM) | Selitrectinib (LOXO-195) IC50 (nM) | Fold-Change in Potency |

| TRKA | Wild-Type | 26 | 0.6 | - |

| TRKA G595R | Solvent Front | 448 | 2.0 | 224x |

| TRKA F589L | Gatekeeper | - | - | - |

| TRKA G667C | xDFG | 473 | 9.8 | 48x |

| TRKB | Wild-Type | - | <1.0 | - |

| TRKC | Wild-Type | 4 | <2.5 | - |

| TRKC G623R | Solvent Front | 308 | 2.8 | 110x |

| TRKC G696A* | xDFG | 134 | <2.5 | >53x |

| Compound | SF + GK | - | 468 | - |

| TRKA G595R/F589L |

Note: Data compiled from multiple preclinical studies[1][2][3][4][5][6]. Absolute IC50 values may vary slightly between different assay platforms. TRKC G696A is a modeled xDFG mutation homologous to TRKA G667C. The compound mutation data indicates a potential for reduced sensitivity.

As the data clearly demonstrates, selitrectinib maintains low nanomolar potency against solvent-front and xDFG mutations that confer significant resistance to larotrectinib[2][4][5]. While highly effective against single mutations, emerging evidence suggests that compound mutations may reduce selitrectinib's activity, highlighting an area for ongoing research[1].

Methodologies for Assessing TRK Inhibitor Potency

Accurate and reproducible assessment of inhibitor binding and activity is critical in drug development. The following protocols outline two standard, self-validating methodologies used to characterize compounds like selitrectinib.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding affinity of an inhibitor to the kinase's ATP pocket. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle of Causality: A fluorescently-labeled ATP-competitive tracer binds to the kinase. A europium-labeled antibody binds to a tag on the kinase. When both are bound, they are in close proximity, allowing for FRET. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the inhibitor's binding affinity.

Figure 2: Workflow for LanthaScreen™ Kinase Binding Assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 4X master dilution series of selitrectinib and control inhibitors in kinase buffer with a final DMSO concentration of 4%.

-

Prepare a 2X working solution of the target TRK kinase (e.g., TRKA-G595R) and a europium-labeled anti-tag antibody in kinase buffer. The specific concentrations are kinase-dependent and should be optimized as per the manufacturer's guidelines.

-

Prepare a 4X working solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

-

-

Assay Plate Setup:

-

To a low-volume 384-well plate, add 4 µL of each inhibitor concentration from the master dilution series. Include "no inhibitor" (buffer + DMSO) controls for maximum FRET and "no kinase" controls for background.

-

-

Kinase/Antibody Addition:

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

-

Tracer Addition & Incubation:

-

Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction. The final volume will be 16 µL.

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell-Based Proliferation Assay: Ba/F3 Model System

This assay measures the inhibitor's ability to block the pro-proliferative signaling of a TRK fusion protein in a cellular context.

Principle of Causality: The Ba/F3 murine pro-B cell line is dependent on interleukin-3 (IL-3) for survival and proliferation[7]. When engineered to express an oncogenic TRK fusion protein (e.g., ETV6-NTRK3 G623R), these cells become "addicted" to the TRK signal and can now proliferate in the absence of IL-3[7]. An effective TRK inhibitor will block this signaling, leading to a dose-dependent decrease in cell viability, which can be measured using reagents like CellTiter-Glo®.

Figure 3: TRK Fusion Downstream Signaling and Inhibition.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture the engineered Ba/F3 cells (e.g., Ba/F3 ETV6-NTRK3 G623R) in RPMI-1640 medium supplemented with 10% FBS. Wash the cells three times with IL-3-free medium to remove any residual growth factor before plating.

-

-

Cell Plating:

-

Resuspend the washed cells in IL-3-free assay medium and seed them into 96-well plates at a density of 5,000 cells per well in 50 µL.

-

-

Compound Addition:

-

Prepare a 2X serial dilution of selitrectinib in IL-3-free assay medium.

-

Add 50 µL of the 2X inhibitor dilutions to the cells. The final volume will be 100 µL. Include vehicle-only (DMSO) controls.

-

Self-Validation Control: As a counterscreen for off-target toxicity, run a parallel plate where IL-3 is added back to the media. A specific TRK inhibitor should show significantly less activity in the presence of IL-3, as the cells are "rescued" from their TRK addiction[7].

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Measurement (CellTiter-Glo®):

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition & Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls (100% viability) and background (no cells, 0% viability).

-

Plot the normalized viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

-

Conclusion and Future Directions

Selitrectinib (LOXO-195) stands as a testament to the power of structurally-informed drug design in overcoming predictable mechanisms of clinical resistance. Its potent, low-nanomolar activity against the most common TRK solvent-front and xDFG resistance mutations provides a critical therapeutic option for patients whose cancers have progressed on first-generation inhibitors[4]. The methodologies detailed herein represent the robust, validated approaches required to characterize the binding affinity and cellular potency of such next-generation inhibitors.

The field continues to evolve, with the emergence of complex compound mutations and potential off-target resistance mechanisms presenting the next set of challenges[1]. Future research will focus on developing third-generation inhibitors or combination strategies to address these new forms of resistance, ensuring that the remarkable promise of TRK-targeted therapy can be extended to an even broader patient population.

References

-

Xiang, S., & Lu, X. (2023). Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Mendoza, M., & Klempner, S. J. (2021). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Cancers (Basel). Available at: [Link]

-

Hyman, D. (2019). Next-generation TRK-targeted Therapeutic, LOXO-195, Shows Early Promise Against Tumors with Acquired Resistance to First-generation Therapeutics. American Association for Cancer Research (AACR). Available at: [Link]

-

Targeted Oncology. (2024). Selitrectinib is the Second-Generation TRK Inhibitor for Non-Small Cell Lung Cancer Research. Elabscience. Available at: [Link]

-

Drilon, A., et al. (2017). A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors. Cancer Discovery. Available at: [Link]

-

Drilon, A., et al. (2017). A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors. National Institutes of Health. Available at: [Link]

-

OncLive. (2019). LOXO-195 Active After Initial Anti-TRK Failure in Multiple Tumor Types. OncLive. Available at: [Link]

-

BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

-

Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Reaction Biology. Available at: [Link]

-

ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. ICE Bioscience. Available at: [Link]

-

GoldBio. (2013). BaF3 Proliferation Bioassay Methods and Protocols. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Screening of inhibitors of Ba/F3-N cell proliferation. ResearchGate. Available at: [Link]

-

National Cancer Institute. (n.d.). Definition of TRK inhibitor LOXO-195. NCI Drug Dictionary. Available at: [Link]

-

ClinicalTrials.gov. (n.d.). A Study to Test the Safety of the Investigational Drug Selitrectinib in Children and Adults That May Treat Cancer. ClinicalTrials.gov. Available at: [Link]

-

Sharma, G. G., & Jasin, M. (2018). Ba/F3 transformation assays. Methods in Molecular Biology. Available at: [Link]

Sources

- 1. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. insitro.com [insitro.com]

- 3. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

pharmacology of selitrectinib racemate

An In-Depth Technical Guide to the Pharmacology of Selitrectinib

Executive Summary

Selitrectinib (formerly LOXO-195, also known as BAY 2731954) represents a pivotal advancement in precision oncology, specifically engineered to target cancers driven by Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. As a second-generation Tropomyosin receptor kinase (TRK) inhibitor, its development was rationally guided by the emergence of acquired resistance to first-generation agents like larotrectinib. This guide provides a comprehensive overview of the pharmacology of selitrectinib, detailing its mechanism of action, pharmacodynamic profile against both wild-type and mutated TRK kinases, clinical trial outcomes, and the methodologies underpinning its evaluation. We will explore the causality behind its design, its high degree of selectivity, and its clinical utility in restoring therapeutic response in patients who have relapsed on prior TRK-targeted therapies.

Introduction: The Challenge of Acquired Resistance in TRK Fusion Cancers

The discovery of NTRK gene fusions as oncogenic drivers across a wide array of tumor types heralded a new era of "tumor-agnostic" therapies.[1][2] First-generation inhibitors demonstrated remarkable and durable responses in many patients.[3] However, as with most targeted therapies, the emergence of acquired resistance poses a significant clinical challenge, often limiting the long-term benefit.[4] This resistance is frequently mediated by the acquisition of secondary mutations within the TRK kinase domain itself.[4]

The most common resistance mechanisms involve mutations in the "solvent front" (e.g., TRKA G595R) and the "xDFG" motif (e.g., TRKA G667C) of the ATP-binding pocket.[4] These mutations sterically hinder the binding of first-generation inhibitors, reactivating the kinase and restoring downstream oncogenic signaling. Selitrectinib was specifically designed to overcome this challenge, offering a potent therapeutic option for patients whose tumors have evolved to evade initial treatment.[4][5]

Molecular Profile and Stereochemistry of Selitrectinib

Selitrectinib is a macrocyclic, orally bioavailable small molecule inhibitor.[4][6] A critical aspect of its molecular identity is its defined stereochemistry, specified by the IUPAC name as (6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one.

Expert Insight: The designation as a specific (6R, 15R) stereoisomer, rather than a racemic mixture, is a testament to a highly optimized drug design process. In drug development, isolating a single active enantiomer is crucial as the other enantiomer could be inactive, less active, or contribute to off-target toxicity. The macrocyclic structure of selitrectinib creates a unique three-dimensional conformation that is key to its ability to bind effectively to TRK kinases, particularly those with bulky resistance mutations that block first-generation inhibitors.[4] This structural feature allows it to accommodate substitutions like the arginine side chain in the G595R solvent front mutation without steric clashes, a fundamental limitation of its predecessors.[4]

Mechanism of Action: Potent Inhibition of Constitutive TRK Signaling

NTRK gene fusions result in the formation of chimeric proteins where the TRK kinase domain is constitutively activated, independent of its natural neurotrophin ligands.[2][3] This leads to aberrant, continuous signaling through downstream pathways critical for cell growth and survival, primarily the Ras/MAPK/ERK and PI3K/AKT pathways.[7]

Selitrectinib exerts its therapeutic effect by acting as a potent ATP-competitive inhibitor of the TRKA, TRKB, and TRKC kinase domains.[5][6] By binding to the ATP pocket, it blocks the autophosphorylation and activation of the TRK fusion protein, effectively shutting down the oncogenic signal.[5] This inhibition leads to the induction of apoptosis and a halt in the proliferation of cancer cells dependent on TRK signaling.[6]

Caption: Selitrectinib inhibits the constitutively active TRK fusion protein.

Pharmacodynamics: Potency, Selectivity, and In Vivo Efficacy

The pharmacodynamic profile of selitrectinib is characterized by its high potency against both wild-type and clinically relevant mutant TRK kinases, as well as its exceptional selectivity.

In Vitro Potency and Selectivity

Biochemical and cell-based assays have demonstrated that selitrectinib potently inhibits TRK kinases at nanomolar concentrations.[4][8] Its activity is particularly noteworthy against mutations that confer resistance to first-generation inhibitors.[8]

Expert Insight: The high degree of selectivity is a cornerstone of a favorable safety profile. By profiling selitrectinib against a broad panel of over 200 non-TRK kinases, researchers established that the compound is over 1,000-fold more selective for TRK for 98% of the kinases tested.[4][8] This minimizes off-target effects, reducing the likelihood of toxicity unrelated to the intended therapeutic mechanism.

| Target Kinase | IC50 (nM) | Significance | Source |

| Wild-Type | |||

| TRKA | 0.6 | Potent inhibition of the primary target. | [9] |

| TRKC | <2.5 | Broad activity across TRK family members. | [9] |

| Resistance Mutations | |||

| TRKA G595R | 2.0 - 9.8 | Overcomes common solvent front resistance. | [8] |

| TRKC G623R | 2.0 - 9.8 | Effective against analogous solvent front mutation. | [8] |

| TRKA G667C | 2.0 - 9.8 | Overcomes xDFG motif resistance. | [8] |

| Cellular Activity | |||

| TRK Fusion Cell Lines | ≤5 | Potent inhibition of cancer cell proliferation. | [4][8] |

In Vivo Antitumor Activity

Preclinical studies using xenograft mouse models implanted with TRK fusion-positive tumors confirmed the in vitro findings.[8][10] Selitrectinib treatment resulted in significant tumor growth inhibition in models harboring both wild-type TRKA and acquired resistance mutations like G595R and G667C.[8] These studies were crucial for establishing proof-of-concept and justifying the progression to clinical trials.

Pharmacokinetics and Clinical Evaluation

Selitrectinib is an orally administered drug, and its clinical development has focused on patients with NTRK fusion cancers who have progressed on a prior TRK inhibitor.[11][12]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Phase 1 clinical trials were designed to determine the safety, tolerability, and pharmacokinetic profile of selitrectinib.[11][13] These studies investigate how the drug is absorbed, processed, and eliminated by the body by measuring key parameters such as maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[11] Preclinical data indicated favorable ADME properties, suggesting good oral exposure.[4] Specific clinical studies have also been conducted to evaluate the effect of food on bioavailability and to compare different formulations, such as tablets versus oral suspensions.[14]

Expert Insight: The clinical trial design for selitrectinib included intra-patient dose escalation guided by real-time pharmacokinetic data.[12] This adaptive approach allows for the rapid determination of a therapeutic dose that achieves plasma concentrations sufficient to inhibit the target mutations (as predicted by preclinical IC50 values) while managing patient safety.[12]

Clinical Efficacy and Safety

The primary clinical evidence for selitrectinib comes from a Phase 1/2 study (NCT03215511) and an expanded access program.[12] The results demonstrated meaningful clinical activity in a heavily pre-treated patient population.

-

Overall Response Rate (ORR): In evaluable patients with identified TRK kinase resistance mutations, the ORR was 45% (9 out of 20 patients).[15]

-

Resistance-Specific Efficacy: The response was concentrated in patients with on-target resistance. In contrast, patients who developed resistance through alternative "bypass" signaling pathways did not respond, highlighting the specificity of the drug's mechanism.[12][15]

-

Safety Profile: The most common treatment-emergent adverse events were neurological, including dizziness and ataxia, along with nausea and vomiting.[12] These side effects were generally manageable with dose adjustments.[12]

Validated Experimental Protocol: In Vitro Kinase Inhibition Assay

Determining the IC50 value is a foundational experiment in drug discovery. The following protocol describes a self-validating system for assessing the inhibitory activity of selitrectinib against a TRK kinase.

Objective: To determine the concentration of selitrectinib required to inhibit 50% of TRK kinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human TRKA kinase in an appropriate kinase buffer.

-

Prepare a substrate solution (e.g., a synthetic peptide like Poly-Glu,Tyr 4:1) and an ATP solution. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure competitive binding dynamics are accurately reflected.

-

Perform a serial dilution of selitrectinib in DMSO, followed by a further dilution in kinase buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

-

-

Kinase Reaction:

-

In a 96-well plate, add the TRKA enzyme to each well except for the negative controls.

-

Add the serially diluted selitrectinib to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.

-

Incubate for a defined period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

-

Detection and Analysis:

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™), which measures ADP production as a proxy for kinase activity.

-

Read the plate on a luminometer.

-

-

Data Validation and Interpretation:

-

Subtract the background signal ("no enzyme" control) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

-

Plot the normalized kinase activity against the logarithm of the selitrectinib concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value. The R2 value of the curve fit should be >0.95 for the assay to be considered valid.

-

Caption: Workflow for an in vitro TRK kinase inhibition (IC50) assay.

Conclusion

Selitrectinib stands as a prime example of rational drug design succeeding in the face of acquired resistance. Its pharmacology is defined by a unique macrocyclic structure with specific stereochemistry that enables potent and selective inhibition of both wild-type and drug-resistant TRK fusion proteins. By effectively targeting the key drivers of resistance to first-generation agents, selitrectinib provides a critical therapeutic option that can restore clinical response and extend the duration of disease control for patients with TRK fusion-positive cancers. The ongoing research and clinical application of selitrectinib continue to refine our understanding of TRK biology and underscore the power of a mechanistically driven approach to cancer therapy.

References

-

Drilon, A., et al. (2017). A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors. Cancer Discovery. Retrieved from [Link]

-

Hyman, D. M., et al. (2019). Abstract CT127: Phase I and expanded access experience of LOXO-195 (BAY 2731954), a selective next-generation TRK inhibitor (TRKi). American Association for Cancer Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selitrectinib. PubChem Compound Database. Retrieved from [Link]

-

Drilon, A., et al. (2019). Phase I and expanded access experience of LOXO-195 (BAY 2731954), a selective next-generation TRK inhibitor (TRKi). ResearchGate. Retrieved from [Link]

-

Amatu, A., et al. (2021). A review of NTRK fusions in cancer. Annals of Oncology. Retrieved from [Link]

-

Solomon, J. P., & Hechtman, J. F. (2019). Detection of NTRK Fusions: Merits and Limitations of Current Diagnostic Platforms. Cancer Research. Retrieved from [Link]

-

Loxo Oncology, Inc. (2017). Form S-1 Registration Statement. U.S. Securities and Exchange Commission. Retrieved from [Link]

-

Amatu, A., Sartore-Bianchi, A., & Siena, S. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. ESMO Open. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of TRK inhibitor LOXO-195. NCI Drug Dictionary. Retrieved from [Link]

-

Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK Gene Fusions: Novel Targets for Tumor-Agnostic Cancer Therapy. OncLive. Retrieved from [Link]

-

Genentech. (n.d.). Neurotrophic Tyrosine Receptor Kinase (NTRK) Fusion-Positive Cancers. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. gene.com [gene.com]

- 3. onclive.com [onclive.com]

- 4. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sec.gov [sec.gov]

- 11. clinicaltrials.bayer.com [clinicaltrials.bayer.com]

- 12. researchgate.net [researchgate.net]

- 13. Bayer 20810 - A Phase 1/2 Study of the TRK Inhibitor BAY 2731954 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers. Formerly: LOXO-EXT-17005 - A Phase 1/2 Study of the TRK Inhibitor LOXO-195 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 14. Solid Tumors Harboring NTRK Fusion | Study 21416 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 15. researchgate.net [researchgate.net]

Overcoming Acquired Resistance in TRK Fusion Cancers: A Technical Guide to the Activity of Selitrectinib (LOXO-195) Against the TRKA G595R Mutation

Abstract

The advent of first-generation Tropomyosin Receptor Kinase (TRK) inhibitors, such as larotrectinib and entrectinib, represented a paradigm shift in oncology, offering significant clinical benefit to patients with TRK fusion-positive cancers, irrespective of tumor histology.[1][2] However, the emergence of acquired resistance, primarily through on-target mutations in the TRK kinase domain, has posed a significant clinical challenge.[3][4] This technical guide provides an in-depth analysis of selitrectinib (formerly LOXO-195), a next-generation TRK inhibitor specifically designed to overcome such resistance mechanisms. We will focus on the prevalent and clinically significant TRKA G595R solvent front mutation, detailing the molecular rationale for selitrectinib's efficacy, providing validated experimental protocols for its evaluation, and presenting key preclinical and clinical data that underscore its therapeutic potential.

The Clinical Imperative: Acquired Resistance to First-Generation TRK Inhibitors

TRK fusion proteins, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are potent oncogenic drivers in a diverse range of adult and pediatric cancers.[1] These fusion proteins lead to constitutive activation of the TRK kinase, driving downstream signaling pathways that promote cell proliferation and survival. First-generation TRK inhibitors achieve high response rates and durable disease control by targeting the ATP-binding pocket of the TRK kinase.[1]

However, a significant portion of patients eventually develop resistance to these therapies.[3] The predominant mechanism of acquired resistance is the development of secondary mutations within the TRK kinase domain itself.[4] Among these, the TRKA G595R mutation, a solvent front substitution, is one of the most frequently observed.[5] This mutation introduces a bulky arginine residue that sterically hinders the binding of first-generation inhibitors, rendering them ineffective.[5]

The Molecular Basis of Resistance: The TRKA G595R Mutation

The glycine at position 595 of the TRKA kinase domain is located in the "solvent front," a region that directly interacts with the inhibitor. The substitution of this small, flexible glycine residue with the larger, positively charged arginine residue in the G595R mutation has two key consequences:

-

Steric Hindrance: The bulky side chain of arginine physically obstructs the binding of first-generation inhibitors like larotrectinib into the ATP-binding pocket.

-

Increased ATP Affinity: The G595R mutation has been shown to increase the kinase's affinity for ATP, making it more difficult for ATP-competitive inhibitors to effectively compete for binding.[5]

This molecular reality necessitated the development of a new class of TRK inhibitors with a distinct structural design capable of accommodating this mutation.

Selitrectinib (LOXO-195): A Rational Approach to Overcoming Resistance

Selitrectinib is an orally available, highly potent, and selective next-generation TRK inhibitor designed to maintain activity against TRK kinases harboring acquired resistance mutations, including the TRKA G595R substitution.[6] Its design incorporates a compact, macrocyclic structure that allows it to bind effectively to the ATP pocket of the TRK kinase without the steric clash that impedes first-generation inhibitors.[7]

Caption: TRK Signaling, Resistance, and Selitrectinib Action

Preclinical Evaluation of Selitrectinib's Activity

A rigorous preclinical evaluation was essential to validate the hypothesis that selitrectinib could effectively inhibit the TRKA G595R mutant kinase. This involved a multi-pronged approach, including biochemical assays, cell-based models, and in vivo tumor models.

Biochemical Kinase Assays: Quantifying Potency

The initial step in characterizing selitrectinib's activity was to determine its direct inhibitory effect on the isolated TRKA kinase, both in its wild-type and G595R mutant forms. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

| Compound | Wild-Type TRKA | TRKA G595R |

| Larotrectinib | <1 | >100 |

| Selitrectinib (LOXO-195) | 0.6 | 2.0 |

Data compiled from publicly available sources.[6][8]

This protocol provides a framework for determining the IC50 of a test compound against TRKA kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant TRKA or TRKA G595R enzyme

-

Poly-Glu,Tyr (4:1) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (e.g., selitrectinib) dissolved in DMSO

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the TRKA enzyme in kinase buffer.

-

Add 2 µL of a solution containing the substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-